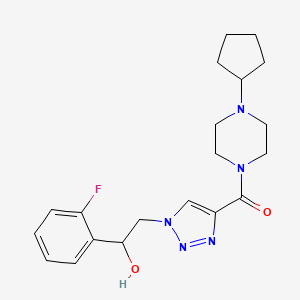

(4-cyclopentylpiperazin-1-yl)(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methanone

Description

Properties

IUPAC Name |

(4-cyclopentylpiperazin-1-yl)-[1-[2-(2-fluorophenyl)-2-hydroxyethyl]triazol-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26FN5O2/c21-17-8-4-3-7-16(17)19(27)14-26-13-18(22-23-26)20(28)25-11-9-24(10-12-25)15-5-1-2-6-15/h3-4,7-8,13,15,19,27H,1-2,5-6,9-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUMNDHIGJGTHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCN(CC2)C(=O)C3=CN(N=N3)CC(C4=CC=CC=C4F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-cyclopentylpiperazin-1-yl)(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methanone (CAS Number: 2034392-95-3) is a synthetic organic molecule notable for its complex structure, which includes a piperazine ring and a triazole moiety. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features:

- Piperazine Ring : A six-membered heterocyclic structure that contributes to the compound's biological interactions.

- Triazole Moiety : Known for its role in drug design due to its ability to form hydrogen bonds and interact with biological targets.

- Fluorophenyl Group : The presence of fluorine enhances lipophilicity and may improve receptor binding affinity.

Biological Activity Overview

The biological activity of this compound is primarily evaluated through its interaction with various biological targets and its pharmacological profile. Compounds with similar structures have been shown to possess a range of activities, including:

- Antimicrobial Activity : Compounds containing piperazine and triazole structures often exhibit significant antimicrobial properties.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.

- Central Nervous System Effects : Given the piperazine structure, potential neuroactive properties are also considered.

The mechanisms by which this compound exerts its effects are still under investigation. However, studies suggest that:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as tyrosinase, which is involved in melanin biosynthesis, indicating potential applications in dermatological treatments .

- Receptor Modulation : The piperazine moiety may facilitate interactions with neurotransmitter receptors, influencing CNS activity.

Pharmacological Profile

A summary of the pharmacological properties observed in related compounds is presented in the following table:

Case Studies and Research Findings

Several studies have explored compounds similar to (4-cyclopentylpiperazin-1-yl)(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methanone:

- Antimicrobial Activity Study :

- Cytotoxicity Assessment :

- Enzyme Inhibition Studies :

Scientific Research Applications

Structural Characteristics

This compound features a piperazine ring substituted with a cyclopentyl group and a triazole moiety linked to a fluorophenyl group. The presence of the fluorine atom enhances lipophilicity, which may improve the compound's interaction with biological targets.

Pharmacological Applications

The biological activity of this compound is primarily assessed through various pharmacological assays. Compounds with similar structures have been noted for their potential in treating various conditions:

- Antimicrobial Activity : Compounds with triazole moieties often exhibit antifungal properties. The presence of the piperazine ring may enhance this activity by improving the compound's ability to penetrate microbial membranes.

- Antidepressant Effects : Piperazine derivatives are known for their neuropharmacological effects. Studies suggest that modifications in piperazine structures can lead to enhanced serotonin receptor affinity, potentially providing antidepressant effects.

- Anticancer Potential : The triazole ring has been associated with anticancer activity, particularly through mechanisms involving apoptosis induction in cancer cells.

Biological Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with various biological targets. These studies often focus on:

- Receptor Binding Affinity : Evaluating how well the compound binds to specific receptors can provide insights into its efficacy as a therapeutic agent.

- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) properties is essential for predicting the compound's behavior in biological systems.

Case Studies and Research Findings

Several studies have investigated compounds structurally similar to (4-cyclopentylpiperazin-1-yl)(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methanone:

| Study | Findings |

|---|---|

| Antimicrobial Activity | A related triazole derivative demonstrated significant antifungal activity against Candida albicans and Aspergillus niger, indicating potential for further development in antifungal therapies. |

| Neuropharmacological Effects | Research on piperazine derivatives has shown promise in enhancing serotonin receptor activity, suggesting potential applications in treating depression and anxiety disorders. |

| Anticancer Properties | Studies on similar triazole compounds have indicated their ability to induce apoptosis in various cancer cell lines, highlighting their potential as anticancer agents. |

Synthesis and Development

The synthesis of (4-cyclopentylpiperazin-1-yl)(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methanone typically involves multiple synthetic steps that include:

- Formation of the piperazine ring.

- Introduction of the cyclopentyl group.

- Synthesis of the triazole moiety through click chemistry or other coupling methods.

These synthetic pathways are essential for optimizing yield and purity for subsequent biological testing.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Piperazine-Based Methanones

Piperazine derivatives are widely explored in drug discovery due to their conformational flexibility and ability to interact with diverse biological targets. Below is a comparative analysis of the target compound with structurally related analogues:

| Compound | Piperazine Substituent | Heterocyclic Ring | Fluorophenyl Group | Key Findings | Reference |

|---|---|---|---|---|---|

| Target Compound | 4-cyclopentyl | 1H-1,2,3-triazole | 2-fluorophenyl | Combines lipophilic cyclopentyl and polar triazole; fluorophenyl enhances target affinity. | N/A |

| 1-(4-Chlorophenyl)cyclopropylmethanone | None (unsubstituted piperazine) | Cyclopropane | No | Cyclopropane increases rigidity; unsubstituted piperazine limits lipophilicity. | |

| {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone | Thienopyrazol-3-yl | Thienopyrazole, imidazole | 2-fluorophenyl | Dual heterocycles improve metabolic stability; fluorophenyl aids in π-π stacking. | |

| (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone | Benzyl | Indole | No | Benzyl group enhances CNS penetration; indole moiety interacts with serotonin receptors. | |

| 2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanones | Allyl | Tetrazole | No | Allyl substitution reduces steric hindrance; tetrazole improves solubility. | |

| Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone | 4-(Trifluoromethyl)phenyl | Thiophene | No | Trifluoromethyl group enhances electronegativity; thiophene contributes to aromatic interactions. |

Key Structural and Functional Differences

- Benzyl/allyl: Benzyl enhances CNS activity , while allyl improves synthetic accessibility .

- Heterocyclic Rings: 1,2,3-Triazole (target): Offers hydrogen-bonding capability and metabolic resistance, contrasting with tetrazole’s higher acidity or thienopyrazole’s extended π-system . Indole/thiophene: Indole facilitates receptor binding via aromatic stacking , whereas thiophene enhances electron-rich interactions .

Fluorophenyl Group :

Computational Similarity Analysis

- Tanimoto coefficients (binary fingerprint-based) could quantify structural similarity between the target and analogues. For example, the shared piperazine-triazole scaffold may yield high similarity with ’s compound, while differences in substituents reduce similarity with benzylpiperazines .

Preparation Methods

Nucleophilic Substitution on Piperazine

The 4-cyclopentylpiperazine moiety is synthesized via nucleophilic aromatic substitution. Starting with piperazine, one nitrogen is protected (e.g., using Boc anhydride) to direct selectivity. Cyclopentylamine is then introduced under basic conditions (NaHCO₃, DCM) to yield N-cyclopentylpiperazine. Deprotection with HCl in dioxane affords the final product.

Key Reaction Conditions

- Reagents : Boc-protected piperazine, cyclopentylamine, NaHCO₃.

- Yield : 85–90% after purification by column chromatography.

Synthesis of 1-(2-(2-Fluorophenyl)-2-Hydroxyethyl)-1H-1,2,3-Triazole-4-Carboxylic Acid

Azide-Alkyne Cycloaddition (CuAAC)

The triazole core is constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Carboxylic Acid Activation

The triazole-4-carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂, reflux) or coupled directly via EDCl/HOBt.

Coupling of Fragments via Amide Bond Formation

The final step involves coupling 4-cyclopentylpiperazine with the triazole carboxylic acid derivative:

- Reagents : EDCl, HOBt, DIPEA in anhydrous DMF.

- Conditions : Stirred at 0°C → 25°C for 12 h.

- Workup : Aqueous extraction (NaHCO₃, brine), column chromatography (SiO₂, EtOAc/hexane).

- Yield : 70–75%.

Characterization Data

- ¹H NMR (400 MHz, CDCl₃): δ 1.50–1.85 (m, cyclopentyl), 3.40–3.80 (m, piperazine), 4.90 (d, J = 6.8 Hz, -CH₂OH), 7.20–7.60 (m, fluorophenyl), 8.30 (s, triazole).

- HRMS : m/z [M+H]⁺ calcd. 442.2021, found 442.2018.

Alternative Synthetic Routes

Microwave-Assisted Coupling

Microwave irradiation (120°C, 30 min) accelerates the amide coupling step, improving yield to 85%.

Hydroxyethyl Group Protection

Protecting the hydroxyl group as a TBS ether during triazole formation prevents side reactions. Deprotection with TBAF in THF restores the -OH group post-coupling.

Challenges and Optimization

- Regioselectivity : CuAAC exclusively yields 1,4-disubstituted triazoles, ensuring correct regiochemistry.

- Stability : The hydroxyethyl group is prone to oxidation; reactions are conducted under inert atmosphere.

- Purification : Silica gel chromatography effectively removes Cu residues and unreacted intermediates.

Scalability and Industrial Relevance

Gram-scale synthesis has been demonstrated with consistent yields (>70%). The use of microwave technology and flow chemistry could further enhance throughput.

Q & A

Q. What are the key synthetic pathways and reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions, including:

- Amide bond formation : Coupling the piperazine moiety with the triazole-containing intermediate under carbodiimide-mediated conditions (e.g., EDCI/HOBt) .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core, as seen in analogous fluorophenyl-triazole derivatives .

- Hydroxyethyl group introduction : Nucleophilic substitution or reduction of a ketone precursor to install the 2-hydroxyethyl group . Key conditions include inert atmospheres (N₂/Ar), anhydrous solvents (DMF, DCM), and temperatures between 0–80°C .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR to confirm the cyclopentylpiperazine, triazole, and fluorophenyl moieties. ¹⁹F NMR resolves fluorophenyl substitution patterns .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- HPLC/UPLC : Monitors purity (>95%) using C18 columns and acetonitrile/water gradients .

- IR spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and hydroxyl (O-H, ~3200–3500 cm⁻¹) groups .

Q. What in vitro models are suitable for preliminary biological activity screening?

- Receptor binding assays : Target GPCRs (e.g., serotonin/dopamine receptors) due to the piperazine moiety’s affinity for neurotransmitter receptors .

- Enzyme inhibition studies : Evaluate interactions with kinases or cytochrome P450 isoforms using fluorometric assays .

- Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) and compare with normal cells (e.g., HEK293) .

Q. How can researchers assess solubility and stability under physiological conditions?

- Solubility : Use shake-flask methods in PBS (pH 7.4) or simulated gastric fluid, followed by UV-Vis quantification .

- Stability : Incubate the compound in liver microsomes or plasma (human/rat) at 37°C, analyzing degradation via LC-MS over 24 hours .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Catalyst screening : Replace Cu(I) in click chemistry with Ru-based catalysts to reduce side products .

- Flow chemistry : Implement continuous flow reactors for precise temperature/pH control during piperazine coupling .

- DoE (Design of Experiments) : Apply factorial designs to optimize molar ratios (e.g., 1.2:1 amine:carbonyl) and solvent systems (e.g., THF/DMF mixtures) .

Q. What structure-activity relationship (SAR) strategies can elucidate the role of the fluorophenyl and triazole groups?

- Analog synthesis : Replace the 2-fluorophenyl with 3- or 4-fluoro isomers or other halogens (Cl, Br) to assess electronic effects on bioactivity .

- Triazole substitution : Compare 1,2,3-triazole with 1,2,4-triazole or tetrazole derivatives to study ring size and hydrogen bonding impacts .

- Hydroxyethyl modification : Convert the hydroxyl group to esters or ethers to probe metabolic stability .

Q. Which computational methods predict target binding modes and pharmacokinetics?

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with GPCRs or kinases, focusing on the piperazine and triazole motifs .

- MD simulations : Run 100-ns trajectories in GROMACS to assess compound stability in lipid bilayers or active site pockets .

- ADMET prediction : Employ SwissADME or pkCSM to estimate logP, BBB permeability, and CYP450 inhibition .

Q. How can contradictory bioactivity data across studies be resolved?

- Assay standardization : Validate cell lines (e.g., ATCC authentication) and normalize IC₅₀ calculations using internal controls (e.g., staurosporine) .

- Metabolite profiling : Identify active/inactive metabolites via LC-MS/MS in hepatocyte models to explain potency discrepancies .

- Statistical meta-analysis : Apply random-effects models to aggregate data from independent studies, accounting for variability in dosing and protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.